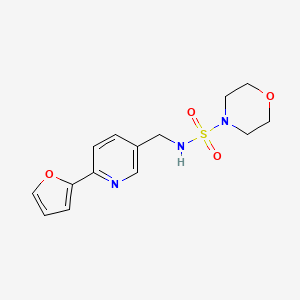
N-((6-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide, also known as FPMS, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including drug discovery, cancer research, and neuroscience.
Scientific Research Applications
Corrosion Inhibition
One notable application of sulfonamide derivatives is in the field of corrosion inhibition. For instance, compounds structurally related to N-((6-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide have been investigated for their efficacy in preventing mild steel corrosion in acidic environments. These studies reveal that such compounds can significantly enhance corrosion resistance through the formation of protective layers on metal surfaces, adhering to Langmuir adsorption isotherm principles (Sappani & Karthikeyan, 2014).
Molecular Structure and Analysis
The molecular structure and interactions of sulfonamide derivatives have been extensively analyzed to understand their properties and applications further. For example, the crystal structure analysis of related sulfonamide compounds provides insights into their molecular conformation, hydrogen bonding patterns, and supramolecular assembly, which are crucial for their activity in various applications (Kant et al., 2012).
Synthesis of Heterocycles
Sulfonamide derivatives, including those related to this compound, play a crucial role in synthesizing various heterocyclic compounds. These reactions are vital for developing new pharmaceutical agents, materials, and catalysts. Studies have shown that incorporating sulfonamide groups can lead to the synthesis of novel heterocyclic structures with potential pharmacological activities (Kandinska et al., 2006).
Drug-Prodrug Relationships
Exploring the drug-prodrug relationships of sulfonamide compounds provides a pathway to enhance the pharmacokinetic and pharmacodynamic profiles of drugs. By modifying the sulfonamide group, researchers can design prodrug forms that improve solubility, absorption, and therapeutic efficacy. Such studies are instrumental in developing more effective and safer medications (Larsen et al., 1988).
properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c18-22(19,17-5-8-20-9-6-17)16-11-12-3-4-13(15-10-12)14-2-1-7-21-14/h1-4,7,10,16H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMGGVSUZGLQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2540146.png)
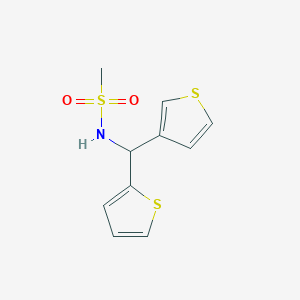
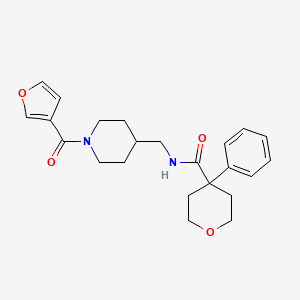
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2540149.png)

![3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid](/img/structure/B2540152.png)
![4-(1-Ethylbenzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2540153.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2540154.png)

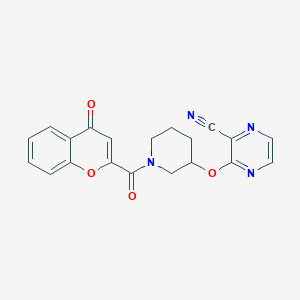
![N-(3-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2540160.png)
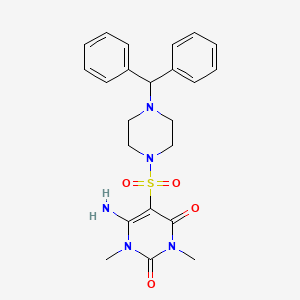
![4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2540165.png)